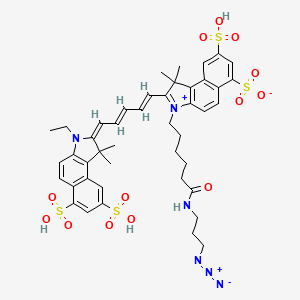
磺基-Cy5.5 叠氮化物
描述
Sulfo-Cy5.5 Azide is a water-soluble, hydrophilic fluorophore with emission in the far-red area of the spectrum . It’s an analog of Cy5.5® . Like other cyanine dyes, Sulfo-Cy5.5 Azide has an outstanding molar extinction coefficient, giving rise to its bright fluorescence . The molecule contains four sulfo groups that provide hydrophilicity and negative charge to the fluorophore, which minimizes non-specific binding .
Synthesis Analysis
The azide group of Sulfo-Cy5.5 Azide can be conjugated with terminal alkynes in the presence of copper (I) catalyst or with cycloalkynes in copper-free strain-promoted reaction . The reagent possesses high hydrophilicity and is recommended for labeling biomolecules in an aqueous environment .Molecular Structure Analysis
The molecular formula of Sulfo-Cy5.5 Azide is C43H45K3N6O13S4 . The molecular weight is 1099.41 . The structure of Sulfo-Cy5.5 Azide contains 122 bonds in total, including 72 non-H bonds, 37 multiple bonds, 18 rotatable bonds, 15 double bonds, 22 aromatic bonds, 2 five-membered rings, 4 six-membered rings, 2 nine-membered rings, 2 ten-membered rings, 1 secondary amide (aliphatic), 1 tertiary amine (aromatic), 2 positively charged N, and 3 hydroxyl .Chemical Reactions Analysis
The azide group of Sulfo-Cy5.5 Azide can be conjugated with terminal alkynes in the presence of copper (I) catalyst or with cycloalkynes in copper-free strain-promoted reaction .Physical And Chemical Properties Analysis
Sulfo-Cy5.5 Azide is a dark-colored solid . It is soluble in water, DMF, and DMSO . The excitation/absorption maximum is at 673 nm, and the emission maximum is at 691 nm . The fluorescence quantum yield is 0.21 .科学研究应用
合成化学应用:磺酰叠氮化物,包括磺基-Cy5.5 叠氮化物,在合成化学中用作有效的磺酰供体。它们已被用于三氟甲磺酸诱导的磺酰阳离子反应性物质的形成,该物质将各种钝化的芳烃偶联以在环境温度下制备砜 (Zhang 等人,2019 年)。
生物偶联和纳米技术:用含有磺酸盐基团的聚合物修饰的金纳米棒已与双功能叠氮化物分子(如磺基-Cy5.5 叠氮化物)偶联,用于“点击”化学反应。该方法用于将生物分子连接到金纳米棒的表面,这在生物传感和成像应用中很有用 (Gole 和 Murphy,2008 年)。
光解和反应研究:磺酰叠氮化物,包括磺基-Cy5.5 叠氮化物,已对其在固体惰性气体基质中光解下的行为进行了研究。此类研究对于理解反应途径和合成化学中的潜在应用至关重要 (Deng 等人,2016 年)。
生物系统中的荧光成像:已经开发了叠氮化偶联的荧光团来检测和成像复杂多细胞系统中的生物分析物,如硫化氢。这些与磺基-Cy5.5 叠氮化物相关的探针能够可视化活细胞和生物体中的特定分子 (Hammers 等人,2015 年)。
药物化学:在药物化学领域,磺酰叠氮化物用于合成具有潜在治疗应用的各种化合物,例如抗菌剂和抗氧化剂。它们作为创建具有特定生物活性的复杂分子结构的关键中间体 (Mady 等人,2014 年)。
作用机制
Target of Action
Sulfo-Cy5.5 Azide is primarily targeted towards biomolecules, particularly proteins and peptides . The compound is designed to interact with the primary amines of proteins, or amine-modified oligonucleotides .
Mode of Action
The azide group of Sulfo-Cy5.5 Azide can be conjugated with terminal alkynes in the presence of a copper (I) catalyst, or with cycloalkynes in a copper-free strain-promoted reaction . This interaction with its targets leads to the formation of a stable covalent bond, allowing the Sulfo-Cy5.5 Azide to effectively label the target biomolecules .
Biochemical Pathways
Sulfo-Cy5.5 Azide operates within the biochemical pathways of click chemistry . Click chemistry is a type of chemical reaction that joins small units together to create larger structures. In the context of Sulfo-Cy5.5 Azide, this reaction allows for the labeling of biomolecules, which can then be detected due to the bright fluorescence of the Sulfo-Cy5.5 Azide .
Pharmacokinetics
Sulfo-Cy5.5 Azide is highly water-soluble, which contributes to its bioavailability . Its solubility in water, DMF, and DMSO allows it to be used in a variety of environments, increasing its versatility as a labeling agent. The compound’s high hydrophilicity also minimizes non-specific binding, further enhancing its effectiveness .
Result of Action
The primary result of Sulfo-Cy5.5 Azide’s action is the labeling of biomolecules. Once the compound has been conjugated to a biomolecule, it emits a bright fluorescence in the far-red area of the spectrum . This allows for the easy detection and tracking of the labeled biomolecules, making Sulfo-Cy5.5 Azide a valuable tool in biological research and medical diagnostics .
Action Environment
The action of Sulfo-Cy5.5 Azide is influenced by environmental factors such as the presence of a copper (I) catalyst or cycloalkynes, which are necessary for the compound to conjugate with its targets . Additionally, the compound’s effectiveness can be affected by the pH and temperature of its environment, as these factors can influence the stability of the compound and its ability to bind to its targets .
未来方向
Sulfo-Cy5.5 Azide is recommended for labeling biomolecules in an aqueous environment . It can be used for labeling delicate proteins and proteins prone to denaturation in purely aqueous conditions . This suggests potential applications in biological research and medical diagnostics.
Relevant Papers Sulfo-Cy5.5 Azide has been used in various research studies. For instance, it was used in a study on Surface-Functionalized Stem Cell-Derived Extracellular Vesicles for Vascular Elastic Matrix Regenerative Repair . It was also used in a study on Radiation-Induced Targeted Nanoparticle-Based Gene Delivery for Brain Tumor Therapy .
生化分析
Biochemical Properties
Sulfo-Cy5.5 Azide plays a crucial role in biochemical reactions, primarily through its use in click chemistry. The azide group in Sulfo-Cy5.5 Azide can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-containing molecules, forming a stable triazole linkage . This reaction is highly specific and efficient, making Sulfo-Cy5.5 Azide an excellent tool for labeling sensitive biomolecules such as peptides, proteins, and oligonucleotides . Additionally, Sulfo-Cy5.5 Azide can participate in strain-promoted alkyne-azide cycloaddition (SPAAC) with cyclooctyne-containing molecules, allowing for copper-free click chemistry .
Cellular Effects
Sulfo-Cy5.5 Azide has been shown to influence various cellular processes. When used to label biomolecules, it can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, Sulfo-Cy5.5 Azide-labeled proteins can be tracked within cells, providing insights into protein localization and function . The dye’s bright fluorescence allows for high-resolution imaging, which is essential for studying dynamic cellular processes .
Molecular Mechanism
At the molecular level, Sulfo-Cy5.5 Azide exerts its effects through specific binding interactions with biomolecules. The azide group in Sulfo-Cy5.5 Azide forms covalent bonds with alkyne groups in target molecules via CuAAC or SPAAC reactions . This covalent linkage ensures stable and specific labeling of biomolecules, which is critical for accurate biochemical analysis. Additionally, the hydrophilic nature of Sulfo-Cy5.5 Azide minimizes non-specific binding, enhancing the specificity of the labeling process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sulfo-Cy5.5 Azide can change over time. The dye is stable under standard storage conditions, with a shelf life of up to 24 months when stored at -20°C in the dark . Prolonged exposure to light or repeated freeze-thaw cycles can degrade the dye, reducing its fluorescence intensity and labeling efficiency . In in vitro and in vivo studies, Sulfo-Cy5.5 Azide has shown consistent performance over extended periods, making it a reliable tool for long-term experiments .
Dosage Effects in Animal Models
The effects of Sulfo-Cy5.5 Azide vary with different dosages in animal models. At low doses, the dye effectively labels target biomolecules without causing significant toxicity . At high doses, Sulfo-Cy5.5 Azide may exhibit toxic effects, including cellular stress and apoptosis . It is essential to optimize the dosage to achieve the desired labeling efficiency while minimizing adverse effects.
Metabolic Pathways
Sulfo-Cy5.5 Azide is involved in metabolic pathways related to its conjugation with biomolecules. The dye interacts with enzymes and cofactors that facilitate the CuAAC and SPAAC reactions . These interactions are crucial for the efficient labeling of target molecules and the subsequent analysis of metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, Sulfo-Cy5.5 Azide is transported and distributed based on its hydrophilic properties. The dye can diffuse freely in aqueous environments, allowing for uniform labeling of biomolecules . Additionally, Sulfo-Cy5.5 Azide can interact with transporters and binding proteins that facilitate its localization to specific cellular compartments .
Subcellular Localization
Sulfo-Cy5.5 Azide exhibits specific subcellular localization depending on the target biomolecule it labels. The dye can be directed to various cellular compartments, such as the nucleus, cytoplasm, or mitochondria, based on the targeting signals or post-translational modifications of the labeled biomolecule . This precise localization is essential for studying the function and dynamics of specific proteins within cells.
属性
IUPAC Name |
3-[6-(3-azidopropylamino)-6-oxohexyl]-2-[(1E,3E,5E)-5-(3-ethyl-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene)penta-1,3-dienyl]-1,1-dimethyl-8-sulfobenzo[e]indol-3-ium-6-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H50N6O13S4/c1-6-49-34-19-17-30-32(24-28(64(52,53)54)26-36(30)66(58,59)60)41(34)43(2,3)38(49)14-9-7-10-15-39-44(4,5)42-33-25-29(65(55,56)57)27-37(67(61,62)63)31(33)18-20-35(42)50(39)23-12-8-11-16-40(51)46-21-13-22-47-48-45/h7,9-10,14-15,17-20,24-27H,6,8,11-13,16,21-23H2,1-5H3,(H4-,46,51,52,53,54,55,56,57,58,59,60,61,62,63) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFSLMCVGRFHSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C(C1=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)[O-])CCCCCC(=O)NCCCN=[N+]=[N-])(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C(/C1=C\C=C\C=C\C4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)[O-])CCCCCC(=O)NCCCN=[N+]=[N-])(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H50N6O13S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
999.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



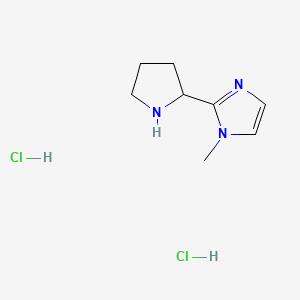
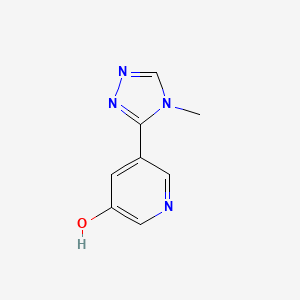
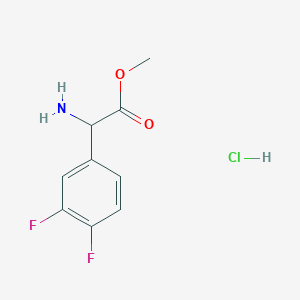
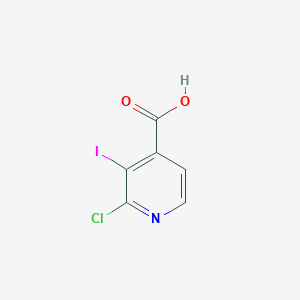

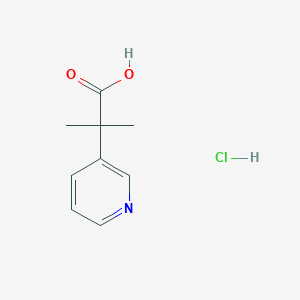


![3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1433153.png)
![2-oxo-1H,2H,3H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid hydrate](/img/structure/B1433155.png)

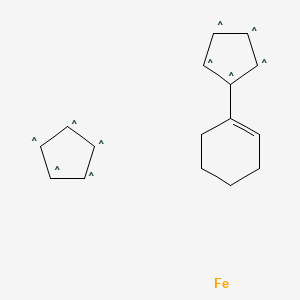
![N-[1-(2-chlorophenyl)-1-methoxypropan-2-yl]hydroxylamine](/img/structure/B1433160.png)
